molecular formula C14H17N3O3 B7555787 2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid

2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid

Cat. No. B7555787
M. Wt: 275.30 g/mol
InChI Key: BNUFYYPIYPMFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BIPMA and is a member of the benzimidazole family of compounds. The synthesis of BIPMA is a complex process that involves several steps.

Mechanism of Action

The mechanism of action of BIPMA is not fully understood. However, it has been proposed that BIPMA inhibits the activity of specific enzymes involved in the regulation of cell growth and division. BIPMA has also been shown to inhibit the expression of specific genes involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
BIPMA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the expression of specific genes involved in tumor growth and angiogenesis. BIPMA has also been shown to exhibit anti-inflammatory properties and inhibit the activity of specific enzymes involved in the regulation of cell growth and division.

Advantages and Limitations for Lab Experiments

One advantage of using BIPMA in lab experiments is its potential therapeutic applications. BIPMA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, which makes it a promising candidate for the development of new drugs. However, one limitation of using BIPMA in lab experiments is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for the study of BIPMA. One direction is to further investigate its mechanism of action and identify the specific enzymes and genes that are affected by BIPMA. Another direction is to optimize the synthesis process of BIPMA to increase its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of BIPMA in animal models and clinical trials.

Synthesis Methods

The synthesis of BIPMA involves the reaction of 1H-benzimidazole-2-carboxylic acid with N-(tert-butoxycarbonyl)-3-aminopropanal in the presence of triethylamine. The resulting product is then deprotected using trifluoroacetic acid to yield BIPMA. This method has been optimized to produce high yields of BIPMA with high purity.

Scientific Research Applications

BIPMA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. BIPMA has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9(14(19)20)17(2)13(18)8-7-12-15-10-5-3-4-6-11(10)16-12/h3-6,9H,7-8H2,1-2H3,(H,15,16)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUFYYPIYPMFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)CCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(1H-benzimidazol-2-yl)propanoyl-methylamino]propanoic acid

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